molecular formula C10H19O5P B3045301 Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester CAS No. 104585-94-6

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester

Cat. No.: B3045301
CAS No.: 104585-94-6
M. Wt: 250.23 g/mol
InChI Key: DIFKTUKLHDVEGR-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester is an organic compound with a unique structure that includes a cyclopropane ring, a carboxylic acid group, and a diethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester can be achieved through the reaction of terminal 1,2-diols cyclic sulfates with triethylphosphonoacetate . This method involves the cyclopropanation of dialkyl malonates with 4-alkyl-2,2-dioxo-1,3,2-dioxathiolanes, followed by regioselective dioxathiolane ring opening and intramolecular SN2 type substitution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological molecules. The diethoxyphosphinyl group may also play a role in modulating the compound’s reactivity and interactions .

Properties

IUPAC Name

ethyl 1-diethoxyphosphorylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O5P/c1-4-13-9(11)10(7-8-10)16(12,14-5-2)15-6-3/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFKTUKLHDVEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542535
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104585-94-6
Record name Ethyl 1-(diethoxyphosphoryl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cyclopropanecarboxylic acid, 1-(diethoxyphosphinyl)-, ethyl ester
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